molecular formula C11H10BrN B6182699 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 2091397-20-3

5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No. B6182699
CAS RN: 2091397-20-3
M. Wt: 236.1
InChI Key:
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Description

5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile, or 5-Br-1-Me-2,3-DHI-1-CN, is a heterocyclic organic compound belonging to the class of indene derivatives. This compound has been extensively studied due to its wide range of applications in the fields of medicine, pharmacology, and biochemistry. Its ability to act as a ligand in various binding assays, as well as its potential for use in the synthesis of new compounds, makes it a valuable tool for scientists around the world.

Scientific Research Applications

5-Br-1-Me-2,3-DHI-1-CN has a wide range of applications in scientific research. It has been used in various binding assays to study the interactions between proteins and ligands, as well as in the synthesis of new compounds. In addition, it has been used in the study of enzyme kinetics, as well as in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-Br-1-Me-2,3-DHI-1-CN is not fully understood. However, it is believed that the compound acts as a ligand in various binding assays, allowing proteins to interact with the compound and form a complex. This complex then binds to other molecules, allowing for further interactions and the formation of new compounds.
Biochemical and Physiological Effects
5-Br-1-Me-2,3-DHI-1-CN has been studied for its potential biochemical and physiological effects. Studies have shown that the compound is capable of inhibiting the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. In addition, it has been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

5-Br-1-Me-2,3-DHI-1-CN has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it ideal for use in binding assays and other biochemical studies. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

Given the wide range of applications of 5-Br-1-Me-2,3-DHI-1-CN, there are many potential future directions for research. For example, further studies could be conducted to investigate the compound’s potential for use in drug development and its ability to interact with other molecules. Additionally, further research could be conducted on the compound’s potential biochemical and physiological effects, as well as its potential for use in the synthesis of new compounds. Finally, further research could be conducted to investigate the compound’s potential for use in other applications, such as in the development of new materials.

Synthesis Methods

5-Br-1-Me-2,3-DHI-1-CN is synthesized through a two-step reaction involving the reaction of 5-bromo-1-methyl-2,3-dihydro-1H-indene (5-Br-1-Me-2,3-DHI) with carbonitrile in the presence of an acid catalyst. The first step involves the formation of an imine intermediate, which is then followed by the addition of the carbonitrile to form the 5-Br-1-Me-2,3-DHI-1-CN product. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at a temperature of around 100°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile involves the reaction of 5-bromo-1-methyl-2,3-dihydro-1H-indene with cyanogen bromide in the presence of a base.", "Starting Materials": [ "5-bromo-1-methyl-2,3-dihydro-1H-indene", "cyanogen bromide", "base (such as sodium hydroxide or potassium carbonate)" ], "Reaction": [ "To a solution of 5-bromo-1-methyl-2,3-dihydro-1H-indene in a suitable solvent (such as dichloromethane or chloroform), add the base and stir for a few minutes.", "Add cyanogen bromide to the reaction mixture and stir for several hours at room temperature or under reflux.", "After completion of the reaction, the mixture is quenched with water and extracted with a suitable organic solvent (such as ethyl acetate or dichloromethane).", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "The crude product can be purified by column chromatography or recrystallization to obtain the desired compound, 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile." ] }

CAS RN

2091397-20-3

Molecular Formula

C11H10BrN

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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